![molecular formula C9H13BClNO2 B13041283 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[c][1,2]oxaborol ring, which is known for its stability and reactivity. The hydrochloride (hcl) form enhances its solubility and stability, making it suitable for various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl typically involves the following steps:
Formation of the Benzo[c][1,2]oxaborol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxaborol ring.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable methylamine derivative reacts with the benzo[c][1,2]oxaborol intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in modulating inflammatory responses . By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Methyl 4-(methylamino)benzoate: This compound shares a similar structure but lacks the oxaborol ring.
Benzoic acid, 4-(methylamino)-: Another related compound, differing in the absence of the oxaborol ring.
Uniqueness
The presence of the benzo[c][1,2]oxaborol ring in 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl imparts unique chemical and biological properties, distinguishing it from other similar compounds. This ring structure contributes to its stability, reactivity, and potential therapeutic applications.
特性
分子式 |
C9H13BClNO2 |
|---|---|
分子量 |
213.47 g/mol |
IUPAC名 |
1-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9-8(7)6-13-10(9)12;/h2-4,11-12H,5-6H2,1H3;1H |
InChIキー |
SFSHOBOOTOYYJW-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C(=CC=C2)CNC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


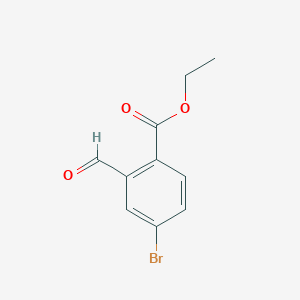
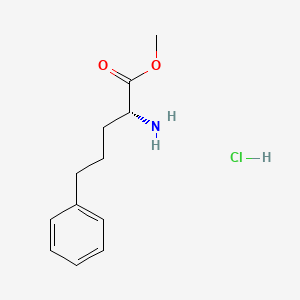
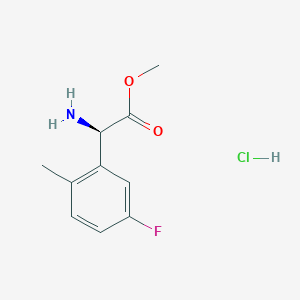

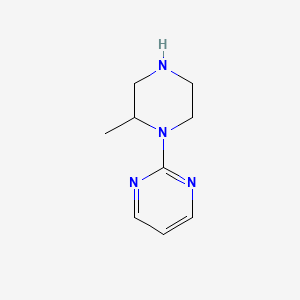
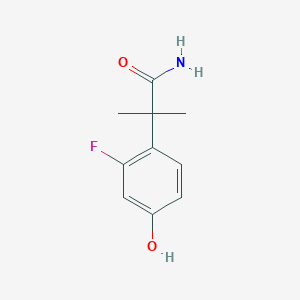
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)
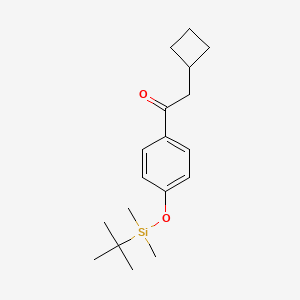


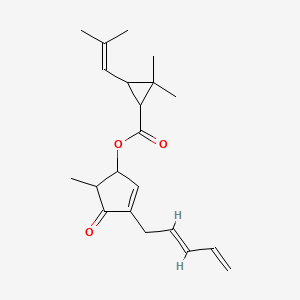
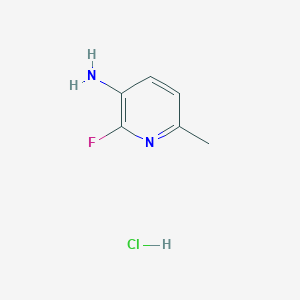
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)
![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)
